Cucurbitacin L

Overview

Description

Cucurbitacin L is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds. Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anticancer, anti-inflammatory, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin L involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic tetracyclic structure. Specific reagents and catalysts are used to achieve the desired functional groups and stereochemistry.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin L undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.

Mechanism of Action

Cucurbitacin L exerts its biological effects primarily through the inhibition of the JAK/STAT3 signaling pathway. This pathway is involved in the activation, proliferation, and maintenance of cancerous cells. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells . Additionally, this compound has been shown to interact with other molecular targets, including various kinases and transcription factors, further contributing to its anticancer activity.

Comparison with Similar Compounds

Cucurbitacin L is part of a larger family of cucurbitacins, which includes compounds like cucurbitacin B, cucurbitacin E, and cucurbitacin I. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For example:

Cucurbitacin B: Known for its potent anticancer and anti-inflammatory properties.

Cucurbitacin E: Studied for its hepatoprotective and antioxidant activities.

Cucurbitacin I: Noted for its ability to inhibit the JAK/STAT3 pathway, similar to this compound.

This compound is unique in its specific combination of functional groups and its particular potency in inhibiting cancer cell proliferation.

Biological Activity

Cucurbitacin L is a triterpenoid compound belonging to the cucurbitacin family, which is predominantly found in various plants of the Cucurbitaceae family. This compound has garnered significant attention due to its diverse biological activities, particularly its anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

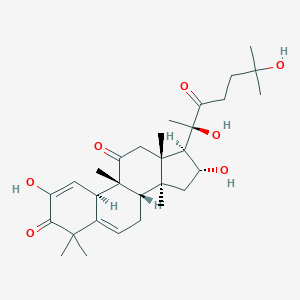

This compound is characterized by a complex tetracyclic structure. Its chemical formula is , and it exhibits a bitter taste, which is common among cucurbitacins. The compound's structure allows it to interact with various biological pathways, influencing cell signaling and proliferation.

2. Anticancer Activity

This compound has been extensively studied for its anticancer properties. Research indicates that it exerts cytotoxic effects on various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by activating caspase-3 and inhibiting anti-apoptotic proteins such as Bcl-2. A study demonstrated that this compound significantly increased the levels of caspase-3 in human colon cancer cells (HT-29) .

- Cell Cycle Arrest : The compound disrupts the cell cycle by inhibiting cyclins involved in cell division. It has been shown to reduce cyclin D1 and cdc-2 levels in hepatocellular carcinoma cells, leading to G2/M phase arrest .

- Inhibition of Signaling Pathways : this compound inhibits critical signaling pathways such as JAK/STAT3 and Raf/MEK/ERK, which are often dysregulated in cancer . These pathways are crucial for cell proliferation and survival.

Table 1: Summary of Anticancer Effects of this compound

3. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition is crucial for managing chronic inflammatory conditions.

- Mechanism of Action : The compound modulates inflammatory responses by downregulating NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

4. Antioxidant Activity

Research indicates that this compound possesses strong antioxidant capabilities, which help protect cells from oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer.

- Assays Used : Studies have utilized assays such as Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) to quantify the antioxidant effects of this compound, demonstrating its potential as a natural antioxidant agent .

5. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study involving human colon cancer cells showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

- In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models, showcasing its potential as a chemotherapeutic agent .

6. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : After oral administration, this compound is absorbed into the bloodstream where it binds to serum albumin, facilitating its distribution to target organs .

- Metabolism : The compound undergoes metabolism primarily through glucuronidation and sulfation processes in the liver, which affects its bioavailability and efficacy .

Properties

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,13,17,19-20,23,31-32,36-37H,10-12,14-15H2,1-8H3/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGAXYFCLPQWOD-ILFSFOJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149441 | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-02-7 | |

| Record name | Cucurbitacin L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.